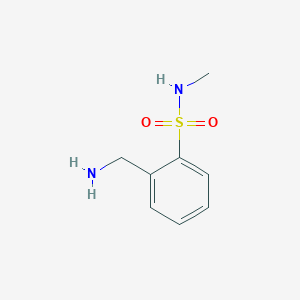

2-(aminomethyl)-N-methylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

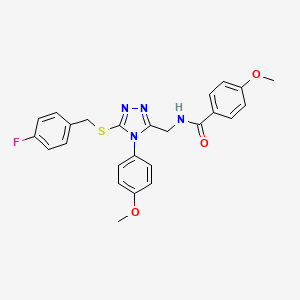

The compound “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” is an organic compound containing an aminomethyl group and a sulfonamide group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A study on the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot might provide some insights .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo oxidation and reduction reactions .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Synthetic Chemistry

Sulfonamides, including structures similar to 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, are utilized in catalytic reactions. For instance, a binaphthyl-based amino sulfonamide has been applied in the direct asymmetric aminoxylation of aldehydes, showcasing high catalytic performance and excellent enantioselectivity. This method represents a significant example of enantioselective aminoxylation using a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).

Role in Medicinal Chemistry

The sulfonamide group is crucial in medicinal chemistry, appearing in many marketed drugs. Specifically, sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase, showcasing the essential role of the 4-amino group in these compounds. This class illustrates the broad utility and significance of sulfonamides in drug design and the importance of the sulfonamide moiety in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides, including those structurally related to 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, are studied for their inhibition of carbonic anhydrase (CA), particularly tumor-associated isozyme IX. Such studies are crucial for developing new anticancer agents. Halogenated sulfonamides, synthesized from corresponding anilines, have shown potent inhibition against CA IX, suggesting the possibility of designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them a key point of attack for antibacterial agents .

Mode of Action

It’s worth noting that amines, which this compound is a derivative of, are known to interact with a wide range of chemically related substrates . This suggests that the compound could interact with its targets in a variety of ways, leading to different changes depending on the specific target and environmental conditions.

Biochemical Pathways

These include those involved in nutrient uptake, waste product excretion, and overall cell homeostasis .

Pharmacokinetics

Similar compounds have been found to be mainly excreted via the feces, with smaller particles being cleared more rapidly than larger ones . These properties can significantly impact the bioavailability of the compound, influencing its overall effectiveness.

Result of Action

If the compound does indeed target bacterial membranes as suggested, it could lead to the disruption of the bacterial cell structure, potentially causing cell death .

Action Environment

The action, efficacy, and stability of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPBIIDRIWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-N-methylbenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)

![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)